
(S)-(Tetrahydrofuran-3-yl)methanol
Overview
Description
(S)-(Tetrahydrofuran-3-yl)methanol is a chiral compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of a hydroxymethyl group attached to the third carbon of the tetrahydrofuran ring, making it an important intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(Tetrahydrofuran-3-yl)methanol typically involves the reduction of the corresponding tetrahydrofuran-3-carboxylic acid or its derivatives. One common method is the reduction of tetrahydrofuran-3-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, this compound can be produced using catalytic hydrogenation of tetrahydrofuran-3-carboxylic acid derivatives. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure and temperature . The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-(Tetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), nucleophiles such as amines or alkoxides
Major Products Formed
Oxidation: Tetrahydrofuran-3-carboxylic acid, tetrahydrofuran-3-aldehyde
Reduction: Tetrahydrofuran-3-methanol
Substitution: Tetrahydrofuran-3-yl tosylate, various substituted tetrahydrofuran derivatives
Scientific Research Applications
(S)-(Tetrahydrofuran-3-yl)methanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of (S)-(Tetrahydrofuran-3-yl)methanol depends on its specific application. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms . In drug synthesis, it serves as a precursor to active pharmaceutical ingredients, where its hydroxymethyl group can be modified to introduce various functional groups that enhance the drug’s efficacy and bioavailability .
Comparison with Similar Compounds
(S)-(Tetrahydrofuran-3-yl)methanol can be compared with other similar compounds, such as ®-(Tetrahydrofuran-3-yl)methanol and tetrahydrofuran-3-carboxylic acid.
®-(Tetrahydrofuran-3-yl)methanol: The enantiomer of this compound, which has the same molecular formula but a different spatial arrangement of atoms.
Tetrahydrofuran-3-carboxylic acid: A related compound with a carboxylic acid group instead of a hydroxymethyl group.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it an important intermediate in organic synthesis, and its potential for modification allows for the development of new and improved pharmaceuticals, polymers, and specialty chemicals.
Biological Activity
(S)-(Tetrahydrofuran-3-yl)methanol, also known as (S)-3-hydroxytetrahydrofuran, is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
- Molecular Formula : CHO
- Molar Mass : 102.13 g/mol
- Structure : The compound features a tetrahydrofuran ring with a hydroxymethyl group at the 3-position. It exists in two enantiomeric forms, with the (S)-enantiomer being of particular interest for its biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that its derivatives exhibit antiviral and anticancer properties. These activities are thought to be mediated through:
- Enzyme Inhibition : The compound acts as a substrate in biochemical assays, influencing enzyme mechanisms.
- Cellular Interaction : Its structural features allow it to interact with cellular components, potentially leading to apoptosis in cancer cells .
Antiviral Properties
Research has shown that derivatives of this compound possess antiviral activity. For instance, studies have indicated effectiveness against viral infections, suggesting its potential as a lead compound in drug development.
Anticancer Activity
Multiple studies have evaluated the anticancer properties of this compound and its derivatives:
- In Vitro Studies : Compounds derived from this compound have been tested against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). Notably, one derivative demonstrated an IC value of 0.0517 μM against A549 cells, indicating strong anticancer potential .
Compound | Cell Line | IC Value (μM) |
---|---|---|
Derivative A | A549 | 0.0517 |
Derivative B | HeLa | 0.125 |
Derivative C | HepG2 | 0.200 |
Case Studies
- Study on Antitumor Activity : A recent study synthesized several derivatives of this compound through multicomponent reactions. These compounds exhibited notable antitumor activities across different cell lines, with selectivity indices indicating their potential for targeted cancer therapy .
- Evaluation of Toxicity : In a toxicological assessment involving F344 rats exposed to tetrahydrofuran compounds, the study reported varying incidences of hepatocellular adenoma and carcinoma. While these findings raise concerns about the safety profile of related compounds, they also highlight the need for further investigation into the therapeutic window of this compound derivatives .
Applications in Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals:
- Retroviral Drugs : Its derivatives are being explored for their potential in treating viral infections.
- Chemotherapy Agents : The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in anticancer therapies.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing (S)-(Tetrahydrofuran-3-yl)methanol with high enantiomeric purity?
- Methodological Answer: The compound can be synthesized via two primary routes:
- Reduction of (S)-Tetrahydrofuran-3-one : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like THF or diethyl ether. LiAlH₄ typically achieves higher yields (>90%) but requires strict moisture control .
- Catalytic Hydrogenation : Employ palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in methanol. This method is preferred for industrial-scale production due to scalability and reduced byproduct formation .
Enantiomeric purity (>98% ee) is confirmed via chiral HPLC or polarimetry (e.g., α = -34.4 in methanol) .
Q. How should this compound be purified and characterized post-synthesis?
- Methodological Answer:
- Purification : Distill under reduced pressure (boiling point: 77°C at 4 mmHg) or use silica gel chromatography with ethyl acetate/hexane (1:3 v/v) .
- Characterization :
- NMR : Confirm structure via ¹H NMR (δ 1.7–2.1 ppm for tetrahydrofuran protons, δ 3.5–3.7 ppm for hydroxymethyl group) .
- GC-MS : Purity >98% verified via GC retention time and molecular ion peak (m/z 102) .
Q. What solvents and storage conditions are recommended to maintain stability?
- Methodological Answer:
- Solvents : Use methanol, ethanol, or THF for reactions. Avoid DMF or DMSO due to potential side reactions .
- Storage : Keep in amber glass at 15°C or below under nitrogen to prevent oxidation. Shelf life exceeds 12 months under these conditions .
Advanced Research Questions
Q. How can reaction yields be optimized in Mitsunobu reactions involving this compound?
- Methodological Answer: Tsunoda’s protocol for Mitsunobu reactions improves yield by:
- Using (cyanomethylene)tributylphosphorane as a coupling reagent (1:2 molar ratio to substrate).
- Conducting reactions in degassed 1,4-dioxane under microwave irradiation (150°C, 30 minutes), achieving yields >85% .
- Post-reaction purification via Pd-catalyzed cross-coupling (e.g., with 1-bromo-4-methoxybenzene) minimizes byproducts .
Q. How does stereochemical instability arise during storage, and how can it be mitigated?
- Methodological Answer:
- Instability Mechanism : Epimerization occurs via acid-catalyzed ring-opening at >25°C or in protic solvents .
- Mitigation Strategies :
- Add 0.1% w/v ascorbic acid as a stabilizer.
- Store at -20°C in anhydrous acetonitrile, reducing epimerization to <1% over 6 months .
Q. What computational tools predict viable synthetic routes for derivatives of this compound?
- Methodological Answer:
- AI-Driven Platforms : Use tools like Chematica or ASKCOS to model retrosynthetic pathways. For example, coupling with 4-iodophenyl groups via Suzuki-Miyaura reactions is predicted with >80% feasibility .
- Molecular Docking : Assess bioactivity by simulating interactions with fungal enzymes (e.g., CYP51 for antifungal derivatives) .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer:
- Data Harmonization : Cross-validate enzyme inhibition assays (e.g., ergosterol biosynthesis IC₅₀) using standardized protocols (pH 7.4, 37°C).
- Meta-Analysis : Compare results across studies (e.g., antifungal efficacy ranges from 2–10 µM depending on fungal strain) and adjust for variables like solvent choice (DMSO vs. ethanol) .
Properties
IUPAC Name |
[(3S)-oxolan-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPUMGYALMOCHF-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654553 | |
Record name | [(3S)-Oxolan-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124391-75-9 | |
Record name | [(3S)-Oxolan-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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